molecular formula C17H16ClF3N4O2 B5299069 4-chloro-1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide

4-chloro-1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide

Cat. No.: B5299069
M. Wt: 400.8 g/mol
InChI Key: XZKWBEABVHOLIU-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide is a complex organic compound that features both indole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The pyrazole ring can be constructed using a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro and trifluoromethoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophilic substitution using sodium iodide in acetone.

Major Products

The major products of these reactions would depend on the specific conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

4-chloro-1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may act on calcium-channel proteins, causing paralysis in certain biological systems . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-chloro-1-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1H-pyrazole-5-carboxamide apart is its unique combination of indole and pyrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-2-methyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4O2/c1-9-11(5-6-22-16(26)15-13(18)8-23-25(15)2)12-7-10(27-17(19,20)21)3-4-14(12)24-9/h3-4,7-8,24H,5-6H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKWBEABVHOLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)C3=C(C=NN3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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